molecular formula C10H18O B090955 [4-(Prop-1-en-2-yl)cyclohexyl]methanol CAS No. 18479-64-6

[4-(Prop-1-en-2-yl)cyclohexyl]methanol

Cat. No. B090955
CAS RN: 18479-64-6
M. Wt: 154.25 g/mol
InChI Key: GMYHXOPIKMGWOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(Prop-1-en-2-yl)cyclohexyl]methanol, also known as PCMM, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Homogeneous Catalysis

  • Hydrogen Donor Reactions : Methanol, which shares structural similarity with [4-(Prop-1-en-2-yl)cyclohexyl]methanol, acts as a hydrogen donor in reactions catalyzed by various metal complexes, such as ruthenium and rhodium. These reactions are significant for the reduction of ketones to alcohols (Smith & Maitlis, 1985).

Analytical Chemistry

  • Electrochemical Derivatization : In the analysis of methanol, a compound structurally related to [4-(Prop-1-en-2-yl)cyclohexyl]methanol, techniques like hybrid capillary electrophoresis with electrochemical preprocessing are used. This is crucial for detecting methanol in the presence of ethanol (Santos et al., 2017).

Organic Synthesis

  • Synthesis of 3-Oxabicyclo Nonene Derivatives : [4-(Prop-1-en-2-yl)cyclohexyl]methanol analogs are used in heteropoly acid-catalyzed synthesis, highlighting their role in creating complex organic structures (Anjibabu et al., 2013).

Biocatalysis

  • Whole-cell Biocatalysis : Similar compounds are synthesized in environmentally friendly ways using biocatalysts like Escherichia coli, emphasizing the green chemistry applications (Chen et al., 2021).

Chiral Ligand Synthesis

  • Catalytic Addition Reactions : Cyclohexylmethanol derivatives are used as chiral ligands in catalytic reactions, such as the addition of diethylzinc to benzaldehyde (Alvarez-Ibarra et al., 2010).

properties

CAS RN

18479-64-6

Product Name

[4-(Prop-1-en-2-yl)cyclohexyl]methanol

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

(4-prop-1-en-2-ylcyclohexyl)methanol

InChI

InChI=1S/C10H18O/c1-8(2)10-5-3-9(7-11)4-6-10/h9-11H,1,3-7H2,2H3

InChI Key

GMYHXOPIKMGWOM-UHFFFAOYSA-N

SMILES

CC(=C)C1CCC(CC1)CO

Canonical SMILES

CC(=C)C1CCC(CC1)CO

physical_description

Solid

synonyms

cis-isopulegone
isopulegone
pulegone
pulegone, (R)-isomer
pulegone, (S)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[4-(Prop-1-en-2-yl)cyclohexyl]methanol
Reactant of Route 2
[4-(Prop-1-en-2-yl)cyclohexyl]methanol
Reactant of Route 3
[4-(Prop-1-en-2-yl)cyclohexyl]methanol
Reactant of Route 4
[4-(Prop-1-en-2-yl)cyclohexyl]methanol
Reactant of Route 5
[4-(Prop-1-en-2-yl)cyclohexyl]methanol
Reactant of Route 6
[4-(Prop-1-en-2-yl)cyclohexyl]methanol

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